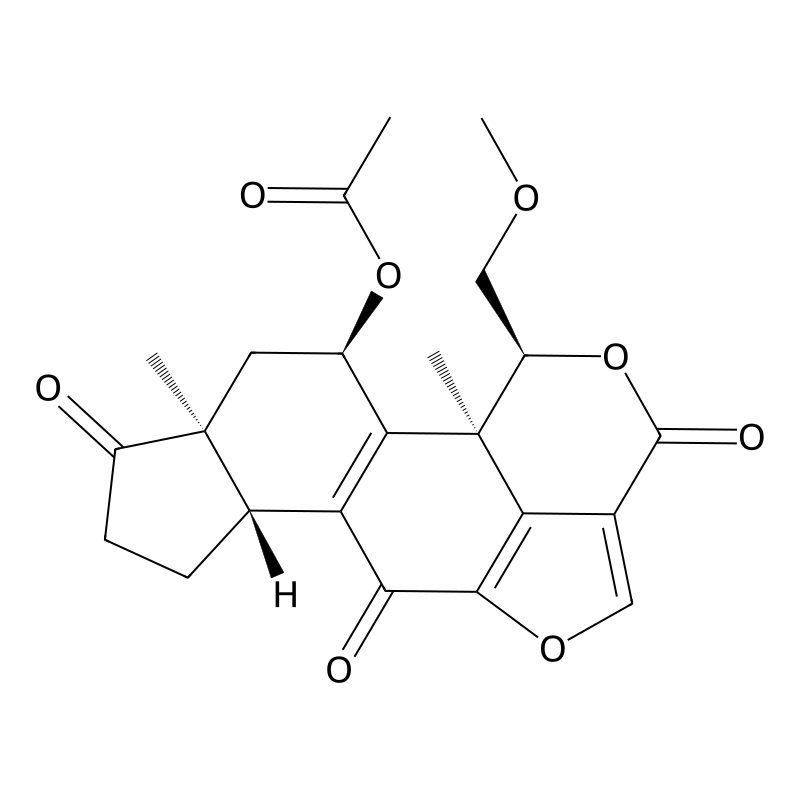

Wortmannin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Wortmannin is a non-specific, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3K activates an important cell survival signaling pathway, and constitutive activation is seen in various types of cancer . Inhibiting PI3K presents the opportunity to inhibit a major cancer cell survival signaling pathway and to overcome the action of an important deleted tumor suppressor, providing antitumor activity and increased tumor sensitivity to a wide variety of drugs .

- Wortmannin is a commonly used cell biology reagent that has been used previously in research to inhibit DNA repair, receptor-mediated endocytosis and cell proliferation .

- Wortmannin, a specific inhibitor of the phosphatidylinositol 3-kinase (PI3K) family, induces accumulation of DNA double-strand breaks . It has been shown that treatment with Wortmannin can sensitize multiple types of cells to radiation .

- The accumulation of DNA double-strand breaks (DSBs) in Wortmannin-treated cells was assessed using pulsed-field gel electrophoresis . These results suggest that Wortmannin induces cellular toxicity by accumulation of spontaneous DSBs through inhibition of ATM .

- Wortmannin has been used in research to study its effects on seed germination . The results revealed that Wortmannin-induced Differentially Accumulated Proteins (DAPs) mainly participated in cell detoxification/stress defense, carbon metabolism, and amino acid metabolism . This provides new insights into the mechanism of wheat in response to Wortmannin during the seed germination .

Phosphoinositide-3-kinase (PI3K) Inhibition

DNA Damage Induction

Seed Germination

- Wortmannin is a potent inhibitor of phosphatidylinositol 4-kinases . These enzymes are involved in a variety of cellular processes, including intracellular trafficking, signal transduction, and cell migration .

- The inhibition of these enzymes by Wortmannin can affect these processes, making it a useful tool in the study of cellular biology .

- Wortmannin has been reported to inhibit mitogen-activated protein kinase (MAPK) at high concentrations . MAPKs are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

- They regulate cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Phosphatidylinositol 4-Kinase Inhibition

Mitogen-Activated Protein Kinase (MAPK) Inhibition

Myosin Light Chain Kinase (MLCK) Inhibition

Wortmannin is a steroid metabolite derived from the fungi Penicillium funiculosum and Talaromyces wortmannii. It serves as a potent, non-specific, covalent inhibitor of phosphoinositide 3-kinases (PI3Ks), with an in vitro inhibitory concentration (IC50) around 5 nM, making it more effective than other inhibitors like LY294002 . Wortmannin's structure is characterized by its highly reactive C20 carbon, which facilitates its ability to covalently bind to target proteins, leading to its rapid degradation in biological systems with a half-life of approximately 10 minutes .

Wortmannin's primary mechanism of action involves inhibiting PI3Ks. These enzymes play a crucial role in cell signaling, regulating processes like cell growth, proliferation, and survival []. Wortmannin covalently binds to the catalytic domain of PI3Ks, preventing them from phosphorylating downstream targets and effectively blocking the PI3K signaling pathway.

Wortmannin is a potent compound and should be handled with caution in a laboratory setting. Here are some safety concerns:

- Toxicity: Wortmannin exhibits cytotoxicity, meaning it can be toxic to cells [].

- Limited Data: Extensive data on specific toxicity levels and routes of exposure is limited [].

- Handling Precautions: Standard laboratory practices for handling potentially toxic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood [].

Wortmannin primarily acts through covalent interactions with nucleophiles, such as the side chains of cysteine, lysine, and proline. These reactions occur under physiological conditions and are critical for its mechanism of action as a PI3K inhibitor . The compound can also inhibit other kinases, including DNA-dependent protein kinase and members of the polo-like kinase family, at varying concentrations .

Wortmannin's inhibition of PI3K disrupts critical signaling pathways involved in cell survival and proliferation. This disruption has implications for cancer research, as PI3K signaling is often constitutively activated in various cancers. The compound has been shown to impair spatial learning and memory, indicating potential neurobiological effects . Additionally, it inhibits processes such as receptor-mediated endocytosis and DNA repair mechanisms, which are vital for maintaining cellular integrity and function .

Wortmannin can be synthesized through several methods:

- Natural Extraction: Isolated from fungal sources.

- Total Synthesis: Recent advancements have led to enantioselective total synthesis routes that start from known precursors such as specific acids and triols, yielding wortmannin with high purity .

- Derivatives Synthesis: Various derivatives have been synthesized to enhance stability and pharmacological properties while retaining inhibitory activity against PI3K .

Wortmannin is primarily utilized in research settings to study cell signaling pathways, particularly those involving PI3K. Its applications include:

- Investigating cancer cell survival mechanisms.

- Exploring receptor-mediated endocytosis.

- Studying the effects on DNA repair processes.

- Serving as a tool compound in drug discovery efforts targeting PI3K-related pathways .

Wortmannin interacts with numerous proteins beyond PI3Ks, including:

- DNA-dependent Protein Kinase: Inhibiting its activity can affect DNA repair pathways.

- Mitogen-Activated Protein Kinases: Impacts various cellular responses including growth and differentiation.

- Polo-like Kinases: Inhibition may influence cell cycle regulation .

These interactions highlight wortmannin's broad impact on cellular functions and underscore its utility in biochemical research.

Several compounds share structural or functional similarities with wortmannin. Here are some notable examples:

| Compound Name | Similarity to Wortmannin | Unique Features |

|---|---|---|

| LY294002 | PI3K inhibitor | Less potent than wortmannin (IC50 ~ 20 nM) |

| Sonolisib (PX-866) | Irreversible PI3K inhibitor | Oral bioavailability; used in clinical trials |

| 17-Hydroxywortmannin | Structural derivative of wortmannin | Improved stability and reduced toxicity |

| Quercetin | Flavonoid with multiple kinase inhibition | Broader range of biological activities |

Wortmannin is unique due to its irreversible binding mechanism and high potency as a PI3K inhibitor, making it a valuable tool in cancer research compared to other inhibitors that may have reversible action or lower efficacy .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Quast SA, Berger A, Eberle J. ROS-dependent phosphorylation of Bax by wortmannin sensitizes melanoma cells for TRAIL-induced apoptosis. Cell Death Dis. 2013 Oct 10;4:e839. doi: 10.1038/cddis.2013.344. PubMed PMID: 24113173; PubMed Central PMCID: PMC3824654.

3: Sun D, Bhanu Prasad BA, Schuber PT Jr, Peng Z, Maxwell DS, Martin DV, Guo L, Han D, Kurihara H, Yang DJ, Gelovani JG, Powis G, Bornmann WG. Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [(131)I] analogue as useful PET tracers for PI3-kinase. Bioorg Med Chem. 2013 Sep 1;21(17):5182-7. doi: 10.1016/j.bmc.2013.06.036. Epub 2013 Jun 27. PubMed PMID: 23859776.

4: Masunaga S, Sakurai Y, Tanaka H, Suzuki M, Kondo N, Narabayashi M, Maruhashi A, Ono K. Wortmannin efficiently suppresses the recovery from radiation-induced damage in pimonidazole-unlabeled quiescent tumor cell population. J Radiat Res. 2013 Mar 1;54(2):221-9. doi: 10.1093/jrr/rrs094. Epub 2012 Oct 24. PubMed PMID: 23097299; PubMed Central PMCID: PMC3589932.

5: Yun J, Lv YG, Yao Q, Wang L, Li YP, Yi J. Wortmannin inhibits proliferation and induces apoptosis of MCF-7 breast cancer cells. Eur J Gynaecol Oncol. 2012;33(4):367-9. PubMed PMID: 23091892.

6: MacKay KB, Lowenson JD, Clarke SG. Wortmannin reduces insulin signaling and death in seizure-prone Pcmt1-/- mice. PLoS One. 2012;7(10):e46719. doi: 10.1371/journal.pone.0046719. Epub 2012 Oct 5. PubMed PMID: 23071621; PubMed Central PMCID: PMC3465263.

7: Wiedemann S, Wessela T, Schwarz K, Joachim D, Jercke M, Strasser RH, Ebner B, Simonis G. Inhibition of anti-apoptotic signals by Wortmannin induces apoptosis in the remote myocardium after LAD ligation: evidence for a protein kinase C-δ-dependent pathway. Mol Cell Biochem. 2013 Jan;372(1-2):275-83. doi: 10.1007/s11010-012-1469-6. Epub 2012 Sep 27. PubMed PMID: 23010893.

8: Li J, Li F, Wang H, Wang X, Jiang Y, Li D. Wortmannin reduces metastasis and angiogenesis of human breast cancer cells via nuclear factor-κB-dependent matrix metalloproteinase-9 and interleukin-8 pathways. J Int Med Res. 2012;40(3):867-76. Erratum in: J Int Med Res. 2012;40(4):1627. Li, J [corrected to Li, Jianguo]; Li, F [corrected to Li, Funian]; Wang, H [corrected to Wang, Haibo]; Wang, X [corrected to Wang, Xingang]; Jiang, Y [corrected to Jiang, Yao]; Li, D [corrected to Li, Dongxiao]. PubMed PMID: 22906259.

9: Karve S, Werner ME, Sukumar R, Cummings ND, Copp JA, Wang EC, Li C, Sethi M, Chen RC, Pacold ME, Wang AZ. Revival of the abandoned therapeutic wortmannin by nanoparticle drug delivery. Proc Natl Acad Sci U S A. 2012 May 22;109(21):8230-5. doi: 10.1073/pnas.1120508109. Epub 2012 Apr 30. PubMed PMID: 22547809; PubMed Central PMCID: PMC3361429.

10: Takáč T, Pechan T, Samajová O, Ovečka M, Richter H, Eck C, Niehaus K, Samaj J. Wortmannin treatment induces changes in Arabidopsis root proteome and post-Golgi compartments. J Proteome Res. 2012 Jun 1;11(6):3127-42. doi: 10.1021/pr201111n. Epub 2012 May 10. PubMed PMID: 22524784.

11: Tsai KD, Chang WW, Lin CC, Hsu SC, Lee YJ, Chen W, Shieh JC, Lin TH. Differential effects of LY294002 and wortmannin on inducible nitric oxide synthase expression in glomerular mesangial cells. Int Immunopharmacol. 2012 Mar;12(3):471-80. doi: 10.1016/j.intimp.2011.12.017. Epub 2012 Jan 9. PubMed PMID: 22240122.

12: Akter R, Hossain MZ, Kleve MG, Gealt MA. Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing. Breast Cancer (Dove Med Press). 2012 Jul 13;4:103-13. doi: 10.2147/BCTT.S31712. eCollection 2012. PubMed PMID: 24367198; PubMed Central PMCID: PMC3846925.

13: Kim SH, Jang YW, Hwang P, Kim HJ, Han GY, Kim CW. The reno-protective effect of a phosphoinositide 3-kinase inhibitor wortmannin on streptozotocin-induced proteinuric renal disease rats. Exp Mol Med. 2012 Jan 31;44(1):45-51. doi: 10.3858/emm.2012.44.1.004. PubMed PMID: 22056625; PubMed Central PMCID: PMC3277897.

14: Isosaki M, Nakayama H, Kyotani Y, Zhao J, Tomita S, Satoh H, Yoshizumi M. Prevention of the wortmannin-induced inhibition of phosphoinositide 3-kinase by sulfhydryl reducing agents. Pharmacol Rep. 2011;63(3):733-9. PubMed PMID: 21857084.

15: Cooper KG, Winfree S, Malik-Kale P, Jolly C, Ireland R, Knodler LA, Steele-Mortimer O. Activation of Akt by the bacterial inositol phosphatase, SopB, is wortmannin insensitive. PLoS One. 2011;6(7):e22260. doi: 10.1371/journal.pone.0022260. Epub 2011 Jul 14. PubMed PMID: 21779406; PubMed Central PMCID: PMC3136525.

16: Ayral-Kaloustian S, Gu J, Lucas J, Cinque M, Gaydos C, Zask A, Chaudhary I, Wang J, Di L, Young M, Ruppen M, Mansour TS, Gibbons JJ, Yu K. Hybrid inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR): design, synthesis, and superior antitumor activity of novel wortmannin-rapamycin conjugates. J Med Chem. 2010 Jan 14;53(1):452-9. doi: 10.1021/jm901427g. PubMed PMID: 19928864.

17: Smith RA, Yuan H, Weissleder R, Cantley LC, Josephson L. A wortmannin-cetuximab as a double drug. Bioconjug Chem. 2009 Nov;20(11):2185-9. doi: 10.1021/bc900176a. PubMed PMID: 19883074; PubMed Central PMCID: PMC3386608.

18: Hao S, Ross-Inta CM, Gietzen DW. The sensing of essential amino acid deficiency in the anterior piriform cortex, that requires the uncharged tRNA/GCN2 pathway, is sensitive to wortmannin but not rapamycin. Pharmacol Biochem Behav. 2010 Jan;94(3):333-40. doi: 10.1016/j.pbb.2009.09.014. Epub 2009 Oct 1. PubMed PMID: 19800362; PubMed Central PMCID: PMC3667674.

19: Qiong Z, Ruofan H, Xiaohua L, Xinli Z, Jingwei J, Zhaohui C. Role of dephosphorylation of FOXO1 on apoptosis induced by wortmannin for non-Hodgkin's lymphoma cells. Mol Biol Rep. 2010 Jun;37(5):2397-402. doi: 10.1007/s11033-009-9748-3. Epub 2009 Sep 11. PubMed PMID: 19757185.

20: Wu Q, Chen Y, Cui G, Cheng Y. Wortmannin inhibits K562 leukemic cells by regulating PI3k/Akt channel in vitro. J Huazhong Univ Sci Technolog Med Sci. 2009 Aug;29(4):451-6. doi: 10.1007/s11596-009-0412-x. Epub 2009 Aug 7. PubMed PMID: 19662361